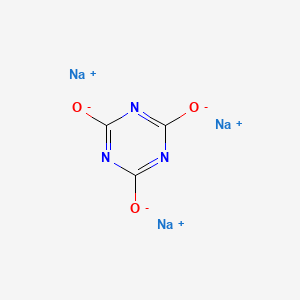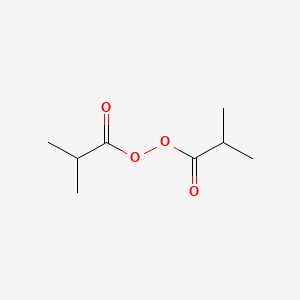
2-苯基乙酰胺基苯甲酸
概述
描述
anilino(phenyl)acetic acid is a versatile organic compound with the molecular formula C14H13NO2 . It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is structurally characterized by an aniline group attached to a phenylacetic acid moiety, making it a member of the arylacetic acid derivatives.
科学研究应用
anilino(phenyl)acetic acid has a wide range of applications in scientific research:
作用机制
Target of Action
This compound is a derivative of indole , which is known to play a significant role in cell biology . Indole derivatives have been used as biologically active compounds for the treatment of various disorders in the human body .
Mode of Action
Indole derivatives are known to interact with various targets in the cell, leading to changes in cellular processes .
Biochemical Pathways
Anilino(phenyl)acetic acid may affect several biochemical pathways due to its structural similarity to indole derivatives. Indole-3-acetic acid (IAA), a well-studied indole derivative, is known to be synthesized from L-tryptophan via indole-3-pyruvate in a two-step reaction . It’s possible that anilino(phenyl)acetic acid might be involved in similar biochemical pathways.
Pharmacokinetics
The compound’s molecular weight of 22726 Da suggests that it may have good bioavailability, as compounds with a molecular weight below 500 Da are generally well-absorbed .
Result of Action
Indole derivatives are known to have various biologically vital properties and have been used for the treatment of cancer cells, microbes, and different types of disorders in the human body .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of similar compounds .
生化分析
Cellular Effects
It is known that phenolic compounds, a group to which this compound belongs, can have significant effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Temporal Effects in Laboratory Settings
It is known that phenolic compounds can have long-term effects on cellular function .
Dosage Effects in Animal Models
It is known that phenolic compounds can have varying effects at different dosages .
Metabolic Pathways
It is known that phenolic compounds are involved in various metabolic pathways .
Transport and Distribution
It is known that phenolic compounds can interact with various transporters and binding proteins .
Subcellular Localization
It is known that phenolic compounds can be directed to specific compartments or organelles within the cell .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of anilino(phenyl)acetic acid typically involves the reaction of aniline with phenylacetic acid under specific conditions. One common method includes the use of a catalyst to facilitate the reaction, resulting in the formation of the desired product .
Industrial Production Methods: Industrial production of anilino(phenyl)acetic acid often employs similar synthetic routes but on a larger scale. The process may involve continuous flow reactors to ensure efficient production and high yield. The reaction conditions are optimized to maintain consistency and purity of the final product .
化学反应分析
Types of Reactions: anilino(phenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinone derivatives.
Reduction: Reduction reactions typically yield amine derivatives.
Substitution: Substitution reactions can occur at the aniline or phenylacetic acid moiety, leading to a variety of substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Halogenating agents and other electrophiles are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives .
相似化合物的比较
Ibuprofen: Another arylacetic acid derivative with anti-inflammatory properties.
Naproxen: A structurally similar NSAID with similar therapeutic effects.
Diclofenac: An NSAID with a similar mechanism of action but different structural features.
Uniqueness: anilino(phenyl)acetic acid stands out due to its unique combination of aniline and phenylacetic acid moieties, which confer distinct chemical and biological properties. Its versatility in various chemical reactions and potential therapeutic applications make it a valuable compound in scientific research.
属性
IUPAC Name |
2-anilino-2-phenylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c16-14(17)13(11-7-3-1-4-8-11)15-12-9-5-2-6-10-12/h1-10,13,15H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFEVMRNCAGDLBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)O)NC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001346520 | |
| Record name | alpha-(Phenylamino)benzeneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001346520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3684-12-6 | |
| Record name | α-(Phenylamino)benzeneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3684-12-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glycine, N,2-diphenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003684126 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Anilino-2-phenylacetic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3335 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | alpha-(Phenylamino)benzeneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001346520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenyl(phenylamino)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of lumiracoxib, and how does it relate to its use in treating osteoarthritis?
A1: Lumiracoxib is a non-steroidal anti-inflammatory drug (NSAID) that specifically inhibits cyclooxygenase-2 (COX-2) []. COX-2 is an enzyme responsible for producing prostaglandins, which are inflammatory mediators that contribute to pain and swelling in conditions like osteoarthritis. By inhibiting COX-2, lumiracoxib reduces the production of prostaglandins, thereby alleviating pain and inflammation associated with osteoarthritis.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzoic acid, 4-[(4-hydroxyphenyl)azo]-](/img/structure/B1581552.png)





![Cyclohexanamine, N-[3-(trimethoxysilyl)propyl]-](/img/structure/B1581560.png)






